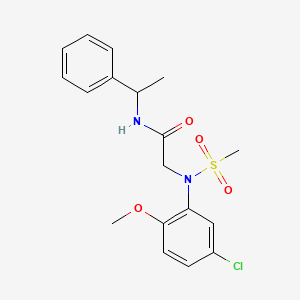
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide, also known as DCDPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and is known for its potential applications in various fields, including medicine, sports, and agriculture.
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have therapeutic effects on muscle wasting, osteoporosis, and other conditions related to androgen deficiency. In sports, it has been used as a performance-enhancing drug due to its anabolic properties. In agriculture, it has been investigated for its ability to increase muscle mass and improve feed efficiency in livestock.
Wirkmechanismus
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide works by binding to and activating the androgen receptor, which is a protein found in cells that responds to androgens such as testosterone. By activating this receptor, N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide can stimulate the growth of muscle tissue and bone, as well as increase protein synthesis and reduce catabolism. It is also believed to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide has been shown to have a number of biochemical and physiological effects in various studies. It has been found to increase muscle mass and strength in animal models, as well as improve bone density and prevent bone loss. It has also been shown to reduce fat mass and improve insulin sensitivity. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It is also relatively stable and easy to handle, making it a convenient compound for research purposes. However, one of the limitations of using N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide. One area of interest is its potential therapeutic applications in muscle wasting and other conditions related to androgen deficiency. Another area of interest is its potential as a performance-enhancing drug in sports, although this raises ethical concerns. Additionally, further research is needed to explore its effects on bone health, fat metabolism, and cognitive function, as well as its potential as a neuroprotective agent. Finally, more studies are needed to investigate the safety and toxicity of N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide, particularly in long-term use.
Synthesemethoden
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with cyclohexylamine, followed by esterification with butyric anhydride and reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of pure N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide.
Eigenschaften
IUPAC Name |
N,N-dicyclohexyl-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31Cl2NO2/c23-17-13-14-21(20(24)16-17)27-15-7-12-22(26)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h13-14,16,18-19H,1-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWBKFKGCNVBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)



![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)

